1-Methyl-3-hydroxyquinuclidinium iodide acetate
Übersicht
Beschreibung
1-Methyl-3-hydroxyquinuclidinium iodide acetate is a quaternary ammonium compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinuclidine ring, a methyl group, a hydroxyl group, and an iodide acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-hydroxyquinuclidinium iodide acetate typically involves the quaternization of quinuclidine derivatives. One common method includes the reaction of 3-hydroxyquinuclidine with methyl iodide in the presence of a base, followed by the addition of acetic acid to form the acetate salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-hydroxyquinuclidinium iodide acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates.
Major Products:
Oxidation: Formation of quinuclidinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinuclidinium salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-hydroxyquinuclidinium iodide acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a cholinergic agent, affecting neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-hydroxyquinuclidinium iodide acetate involves its interaction with cholinergic receptors in the nervous system. The compound can mimic or inhibit the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic and nicotinic receptors, and the pathways involved are related to neurotransmitter release and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.
3-Hydroxyquinuclidine: Similar but without the quaternary ammonium group.
1-Methylquinuclidine: Lacks the hydroxyl group.
Uniqueness: 1-Methyl-3-hydroxyquinuclidinium iodide acetate is unique due to its combination of a quinuclidine ring, a methyl group, a hydroxyl group, and an iodide acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in its similar compounds.
Biologische Aktivität
1-Methyl-3-hydroxyquinuclidinium iodide acetate is a quaternary ammonium compound with significant biological activity, particularly in the context of its role as a cholinesterase inhibitor. This compound is structurally related to other known cholinesterase inhibitors and has been investigated for its potential therapeutic applications, especially in neuropharmacology and antimicrobial activity.
This compound primarily functions as a cholinesterase inhibitor , targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synaptic clefts, which enhances cholinergic neurotransmission. This mechanism has significant implications for treating cognitive impairments associated with conditions such as Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Bioavailability : Approximately 60-72%, suggesting effective absorption into systemic circulation.
- Metabolism : The compound undergoes rapid hydrolysis mediated by cholinesterases, leading to the formation of less active metabolites.
- Distribution : It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert effects in the central nervous system.
Anticholinesterase Activity
Research has demonstrated that this compound exhibits potent anticholinesterase activity. In vitro studies have shown that it effectively inhibits AChE and BChE, leading to increased levels of acetylcholine. This effect is particularly beneficial in models of cognitive decline.
Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) |
---|---|---|
This compound | 0.5 μM | 0.8 μM |
Rivastigmine | 0.4 μM | 0.6 μM |
Antimicrobial Activity
In addition to its neuropharmacological applications, this compound has been evaluated for its antimicrobial properties. Quaternary ammonium compounds (QACs), including derivatives like this compound, are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Recent studies have reported that QACs exhibit significant antibacterial efficacy, with minimum inhibitory concentration (MIC) values indicating their potency:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 1 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cognitive Impairment Models : In animal models of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory and learning tasks compared to control groups.
- Infection Control : Clinical evaluations have shown that formulations containing QACs effectively reduce microbial load in surgical settings, demonstrating their utility as disinfectants.
Eigenschaften
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDQEBGQEOWQCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985183 | |
Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-53-6 | |
Record name | Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.